molecular formula C14H18F3N3O2S B2560310 N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415563-87-8

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

Numéro de catalogue B2560310
Numéro CAS: 2415563-87-8
Poids moléculaire: 349.37
Clé InChI: QVOXCOCUADFHNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

TAK-659 works by selectively inhibiting the activity of BTK, a key regulator of B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, which are responsible for producing antibodies that help to fight off infections. By inhibiting BTK, TAK-659 blocks the activation of B-cells and prevents the production of antibodies. This can be beneficial in the treatment of cancer and autoimmune diseases, where the immune system is overactive and attacking healthy cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical models. TAK-659 has been shown to reduce the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, TAK-659 has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its potent anti-tumor activity, and its immunomodulatory effects. However, there are also some limitations to using TAK-659 in lab experiments. For example, TAK-659 is highly lipophilic, which can make it difficult to work with in aqueous solutions. Additionally, TAK-659 has a short half-life in vivo, which may limit its efficacy in certain experimental settings.

Orientations Futures

There are several future directions for research on TAK-659. One potential area of focus is the development of combination therapies that include TAK-659 and other targeted agents. Another area of interest is the investigation of TAK-659 in combination with immunotherapy agents, such as checkpoint inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of TAK-659 and to identify potential biomarkers that may predict response to treatment.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of intermediates, and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The exact details of the synthesis method are proprietary information and have not been disclosed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

TAK-659 has been the subject of extensive scientific research in recent years, with a particular focus on its potential use in the treatment of cancer and autoimmune diseases. Several preclinical studies have demonstrated that TAK-659 exhibits potent anti-tumor activity in a variety of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)13-9-11(3-6-18-13)20-7-4-10(5-8-20)19-23(21,22)12-1-2-12/h3,6,9-10,12,19H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOXCOCUADFHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.